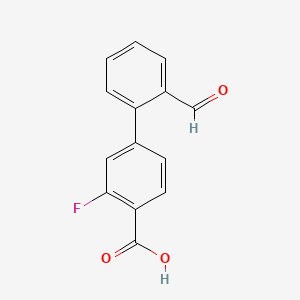

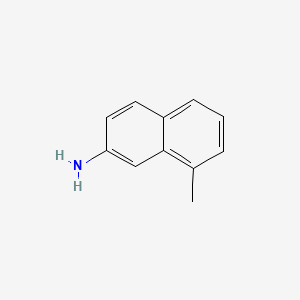

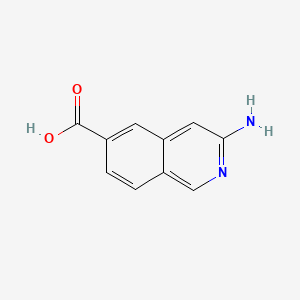

![molecular formula C8H7N3O2 B596326 Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-63-6](/img/structure/B596326.png)

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a type of pyrazolopyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

There are various synthetic methods implemented to synthesize pyrazolopyridines . One method involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The synthesis of these compounds often involves a sequential opening/closing cascade reaction .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate: is a key intermediate in the synthesis of various biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This makes it a valuable scaffold for developing new pharmaceuticals .

Development of Anti-Cancer Agents

Researchers have explored the use of this compound in the development of anti-cancer agents. Its derivatives have been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy research .

Anti-Inflammatory Applications

The anti-inflammatory properties of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate derivatives have been studied. These compounds can inhibit the production of pro-inflammatory cytokines, offering a pathway for the development of new anti-inflammatory drugs .

Inhibitors of Protein Kinases

This compound has been used to create inhibitors of protein kinases, which play a crucial role in signal transduction pathways. By modulating these pathways, researchers can develop treatments for diseases caused by dysregulated kinase activity .

Neuroprotective Agents

Derivatives of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate have shown promise as neuroprotective agents. They may protect nerve cells from damage or degeneration, which is beneficial in treating neurodegenerative diseases .

Antiviral Research

The compound’s derivatives have been investigated for their antiviral properties, particularly as inhibitors of HIV reverse transcriptase. This research could lead to new therapies for managing and treating HIV/AIDS .

Mecanismo De Acción

Target of Action

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Biochemical Pathways

Related compounds, such as pyrazolo[3,4-b]pyridines, are known to interact with various biochemical pathways due to their structural similarity with purine bases .

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate may have similar effects.

Propiedades

IUPAC Name |

methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWJSLSMYNDWPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=NNC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743260 |

Source

|

| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206979-63-6 |

Source

|

| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

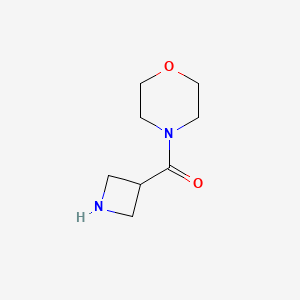

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)